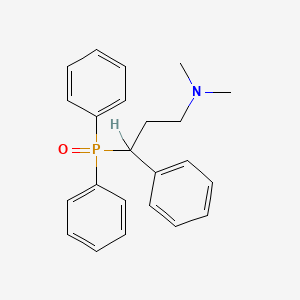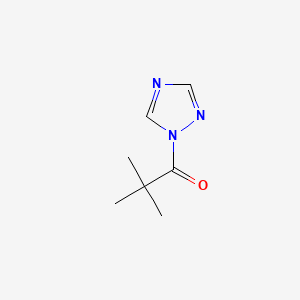
1-Pivaloyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pivaloyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its versatile chemical properties and significant biological activities. The compound features a pivaloyl group attached to the triazole ring, enhancing its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pivaloyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the pivaloyl chloride acting as an acylating agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pivaloyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different triazole derivatives.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles.
Wissenschaftliche Forschungsanwendungen
1-Pivaloyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research focuses on its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-pivaloyl-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole isomer with different chemical properties and biological activities.
1,2,4-Triazole: The parent compound of 1-pivaloyl-1,2,4-triazole, known for its broad range of applications.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness: this compound stands out due to its enhanced stability and reactivity, attributed to the presence of the pivaloyl group. This modification allows for unique applications in medicinal chemistry and materials science, distinguishing it from other triazole derivatives.
Conclusion
This compound is a compound of significant interest in various scientific fields
Eigenschaften
CAS-Nummer |
60718-52-7 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3 |
InChI-Schlüssel |
UJTIGDOKKYGPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
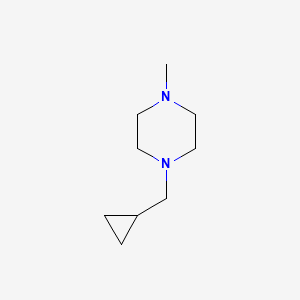

![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
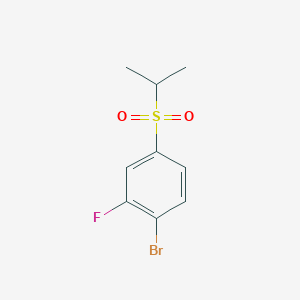
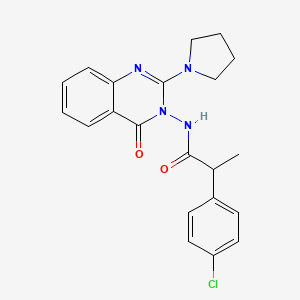
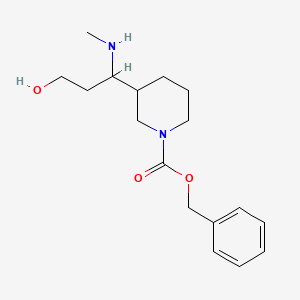
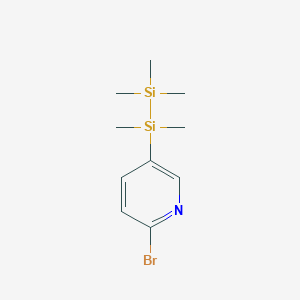
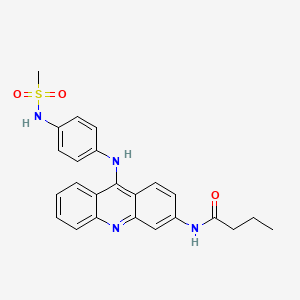


![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

